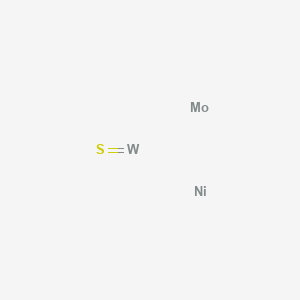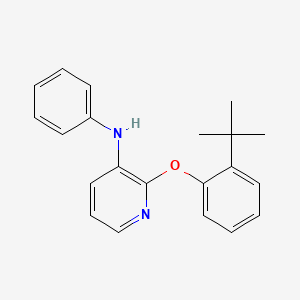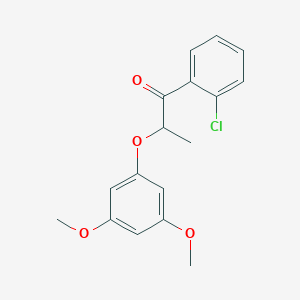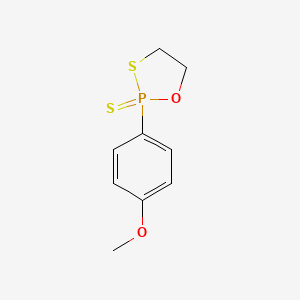
Molybdenum;nickel;sulfanylidenetungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum;nickel;sulfanylidenetungsten is a complex compound that incorporates the elements molybdenum, nickel, and tungsten, along with sulfur. This compound is part of a broader class of materials known for their unique properties and applications in various fields, including catalysis, electronics, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;nickel;sulfanylidenetungsten can be achieved through various methods, including co-precipitation, hydrothermal/solvothermal synthesis, and chemical vapor deposition. For instance, nickel molybdate nanorods can be synthesized using nickel benzoate and ammonium molybdate tetrahydrate as precursors . Similarly, tungsten disulfide nanosheets can be prepared using sodium tungstate and thiourea under hydrothermal conditions .
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical vapor deposition or hydrothermal synthesis, where precise control over temperature, pressure, and reactant concentrations is crucial to obtain the desired phase and morphology.
Analyse Chemischer Reaktionen
Types of Reactions
Molybdenum;nickel;sulfanylidenetungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, molybdenum and tungsten compounds are known to participate in oxygen atom transfer reactions, cycling between different oxidation states during the catalytic process .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as hydrogen gas. The reactions typically occur under controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in the presence of hydrogen, molybdenum and tungsten oxides can be reduced to their respective metals .
Wissenschaftliche Forschungsanwendungen
Molybdenum;nickel;sulfanylidenetungsten has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of molybdenum;nickel;sulfanylidenetungsten involves its role as a catalyst in redox reactions. The compound facilitates the transfer of oxygen atoms, cycling between different oxidation states of molybdenum and tungsten . This catalytic activity is crucial for its applications in chemical synthesis and environmental remediation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Molybdenum disulfide (MoS2): Known for its use in lubrication and as a semiconductor.
Nickel molybdate (NiMoO4): Used as a photocatalyst and in hydro-treatment processes.
Tungsten disulfide (WS2): Similar to MoS2, used in lubrication and as a catalyst.
Uniqueness
Molybdenum;nickel;sulfanylidenetungsten is unique due to its combination of elements, which imparts a distinct set of properties. The presence of nickel enhances its catalytic efficiency, while the inclusion of tungsten provides high thermal stability .
Eigenschaften
CAS-Nummer |
894107-37-0 |
|---|---|
Molekularformel |
MoNiSW |
Molekulargewicht |
370.55 g/mol |
IUPAC-Name |
molybdenum;nickel;sulfanylidenetungsten |
InChI |
InChI=1S/Mo.Ni.S.W |
InChI-Schlüssel |
YZVRMKZSTUSOJF-UHFFFAOYSA-N |
Kanonische SMILES |
S=[W].[Ni].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B14185157.png)

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)


![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)


![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)
![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)


